molecular formula C6H10O3 B052797 Methyl levulinate CAS No. 624-45-3

Methyl levulinate

Cat. No.: B052797
CAS No.: 624-45-3
M. Wt: 130.14 g/mol
InChI Key: UAGJVSRUFNSIHR-UHFFFAOYSA-N
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Description

Methyl levulinate is a short-chain fatty acid ester derived from levulinic acid. It is an important green and high value-added chemical, often produced from biomass. This compound is recognized for its potential as a building block in the synthesis of various chemicals and materials due to its unique chemical structure, which includes both ester and ketone functional groups.

Mechanism of Action

Target of Action

Methyl levulinate (ML) is a short-chain fatty acid ester derived from biomass . It is primarily targeted at the conversion of biomass into value-added chemicals . The primary targets of ML are the cellulose components of biomass, which are transformed into ML through a process known as alcoholysis .

Mode of Action

The alcoholysis of cellulose into ML occurs in methanol media, facilitated by several kinds of acid catalysts . One of the synthesized solid niobium-based phosphate catalysts has been found to be highly efficient for the generation of ML . The process involves the interaction of the catalyst with cellulose, leading to the formation of ML. The reaction mechanism is affected by the Brönsted/Lewis acid ratio (known as B/L acid ratio) of solid catalysts .

Biochemical Pathways

The biochemical pathway involved in the formation of ML from cellulose is complex and involves several steps. The alcoholysis of cellulose in methanol leads to the formation of ML . This process is different from the alcoholysis of cellulose in water . The reaction mechanism and type of intermediates of cellulose alcoholysis in methanol are different from those in water .

Pharmacokinetics

Its lower boiling point (around 190 °C) compared to levulinic acid indicates lower energy consumption in separation, which could potentially impact its bioavailability .

Result of Action

The result of the action of ML is the efficient conversion of biomass into a value-added chemical. The yield of ML can be as high as 56%, which is higher than the yield of levulinic acid under the same reaction conditions . The formation of ML is enhanced by Brönsted acid in methanol .

Action Environment

The action of ML is influenced by environmental factors. For instance, the presence of water can reduce the formation of by-products, namely, methyl lactate and 1,1,2-trimethoxyethane . Additionally, the carbon footprint analysis of the supply chain of bio-based ML production shows that the entire life cycle of ML could reduce by approximately 24% of carbon emissions compared with fossil diesel of equal quality . This suggests that the environmental impact of ML production is significantly lower than that of traditional fossil fuels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl levulinate can be synthesized through the esterification of levulinic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the mixture to reflux temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, this compound is produced from lignocellulosic biomass. The process involves three main steps:

Chemical Reactions Analysis

Types of Reactions: Methyl levulinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce levulinic acid.

    Reduction: It can be reduced to form γ-valerolactone.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or nickel are used in hydrogenation reactions.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.

Major Products:

Scientific Research Applications

Methyl levulinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl levulinate is often compared with other levulinate esters, such as ethyl levulinate and butyl levulinate. These compounds share similar chemical properties but differ in their physical properties and applications. For instance:

    Ethyl Levulinate: Has a higher boiling point and is used as a fuel additive.

    Butyl Levulinate: Has better solubility in organic solvents and is used in the synthesis of polymers and resins.

This compound is unique due to its balance of reactivity and stability, making it a versatile building block in various chemical processes .

Properties

IUPAC Name

methyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(7)3-4-6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGJVSRUFNSIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211455
Record name Methyl levulinate
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Molecular Weight

130.14 g/mol
Source PubChem
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Physical Description

Clear colourless liquid; Mild carmellic aroma
Record name Methyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

196.00 °C. @ 760.00 mm Hg
Record name Methyl levulinate
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Solubility

Sparingly soluble in water, Soluble (in ethanol)
Record name Methyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.049-1.055 (20°)
Record name Methyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

624-45-3
Record name Methyl levulinate
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Record name Methyl levulinate
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Record name Methyl levulinate
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Record name Methyl levulinate
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Record name Methyl 4-oxovalerate
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Record name METHYL LEVULINATE
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Record name Methyl levulinate
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Synthesis routes and methods I

Procedure details

Distillation of the solvent from the combined mother liquors obtained from the low-temperature crystallisation of 5-bromolevulinic acid methyl ester according to Example 1 in vacuo afforded a mixture consisting of 3-bromolevulinic acid methyl ester (61%), 5-bromolevulinic acid methyl ester (23%), 3,5-dibromolevulinic acid methyl ester (8%) and levulinic acid methyl ester (8%). The mixture (5 g) was dissolved in bulk grade methanol (20 ml), a hydrogen catalyst (palladium on carbon) was then added and the mixture was hydrogenated for 5 h while passing in hydrogen at a pressure of 20 bar at 20–25° C. By monitoring the hydrogenation, it was found that the reaction was completed after 5 h (1H-NMR, 13C-NMR) and besides hydrogen bromide only levulinic acid methyl ester has been formed. Water was added (20 ml) and the resulting mixture was extracted with dichloro methane (3×20 ml). The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (3×10 ml) and saturated aqueous sodium chloride. Drying of the organic layer with Na2SO4, followed by distillation of the solvent in vacuo yielded 2.5 g (80%) levulinic acid methyl ester. The obtained product may be used for the preparation of 5-bromolevulinic acid methyl ester according to Example 2. The further purification of the obtained levulinic acid methyl ester by distillation is not necessary, so that the raw-product may be directly lead back to the bromination step after removing the hydrogen bromide for the most part.
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Synthesis routes and methods II

Procedure details

In connection with this it is remarkable, that the 5-chlorolevulinic acid methyl ester can be also selectively produced by means of low temperature crystallisation from the chlorination mixture, which you get from the bromination mixture of levulinic acid or levulinic acid methyl ester in methanol and the subsequent bromine/chlorine exchange, in a gentle manner as already described for the 5-bromolevulinic acid methyl ester. As in the case of the 5-bromolevulinic methyl ester you proceed in the same way by using the same solvents and solvent mixtures and temperatures between −20° C. and −40° C. You get the 5-chlorolevulinic acid methyl ester in 35–38% yield and >98 purity. Impurities are the 3-chlorolevulinic acid methyl ester and the unconverted levulinic acid methyl ester. The 5-chlorolevulinic acid esters of the alcohols with chain lengths of C2–C4 can not be produced by low-temperature crystallisation because no crystallisation occurs under these conditions. The same is valid for the corresponding bromination mixtures of the 5-bromolevulinic acid esters which are produced from alcohols with chain lengths of C2–C4.
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Synthesis routes and methods III

Procedure details

Preparation of 5-chlorolevulinic acid methyl ester from a mixture of 3-chloro-, 5-chloro-, 3,5-dichlorolevulinic acid ethyl ester and levulinic acid methyl ester consisting of the same product ratio, which is obtained by the bromination of both levulinic acid and levulinic acid methyl ester according to the Examples 1 and 2.
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Synthesis routes and methods IV

Procedure details

Combine levulinic acid (6.0 g) and Amberlyst 15 in methanol (75 mL). After 24 hours, remove the resin by filtration and evaporate in vacuo to obtain a residue. Partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give the title compound.
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Synthesis routes and methods V

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.
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fructose
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fructose
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fructose
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200 g
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800 mL
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5.4 g
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fructose
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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